molecular formula C21H31NO5 B1627101 Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate CAS No. 932710-58-2

Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate

Cat. No. B1627101
CAS RN: 932710-58-2
M. Wt: 377.5 g/mol
InChI Key: ATPUNTGXNVYYGK-UHFFFAOYSA-N
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Description

Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate is a useful research chemical . It is used as a reagent to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives as sodium channel blockers to treat stroke patients .


Synthesis Analysis

This compound is used as a substrate in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides leading to, for example, 4-pyridylpiperidinyl esters .


Molecular Structure Analysis

The empirical formula of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate is C21H31NO5 . Its molecular weight is 377.47 .


Chemical Reactions Analysis

As mentioned earlier, this compound is used in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives . It is also used as a reagent to prepare inhibitors of tumour necrosis factor alpha-converting enzyme .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 63-67 °C . The SMILES string representation of the molecule is CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)Cc2ccc(OC)cc2 .

Mechanism of Action

While the exact mechanism of action is not specified in the search results, it is known that the compound is used to synthesize sodium channel blockers . Sodium channel blockers are often used in the treatment of stroke patients .

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-[(4-methoxyphenyl)methyl]piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO5/c1-6-26-18(23)21(15-16-7-9-17(25-5)10-8-16)11-13-22(14-12-21)19(24)27-20(2,3)4/h7-10H,6,11-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPUNTGXNVYYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584849
Record name 1-tert-Butyl 4-ethyl 4-[(4-methoxyphenyl)methyl]piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

932710-58-2
Record name 1-tert-Butyl 4-ethyl 4-[(4-methoxyphenyl)methyl]piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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